ACP-319 -

ACP-319

Catalog Number: EVT-1534170
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
Overview

ACP-319 is a chemical compound that functions as a selective inhibitor of phosphoinositide 3-kinase delta, a critical enzyme involved in various cellular processes, including cell growth, proliferation, and survival. This compound has garnered attention in the field of oncology, particularly for its potential applications in the treatment of chronic lymphocytic leukemia and other B-cell malignancies. ACP-319 is often studied in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms associated with single-agent therapies.

Source and Classification

ACP-319 was developed as part of research efforts to target the B-cell receptor signaling pathway, which is crucial in the pathogenesis of chronic lymphocytic leukemia. The compound is categorized under small molecule inhibitors that specifically target phosphoinositide 3-kinase delta. Its development aligns with the growing trend of utilizing targeted therapies to improve patient outcomes in hematological cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of ACP-319 involves several key steps that are designed to ensure high purity and efficacy. The process typically starts with the preparation of a suitable precursor compound, which undergoes various chemical reactions, including coupling reactions and functional group modifications. Detailed synthetic routes may include:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or cross-coupling techniques.
  2. Purification: Techniques such as chromatography are employed to isolate ACP-319 from reaction mixtures, ensuring that impurities are minimized.
  3. Characterization: The final product is characterized using methods like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

These methods are essential for producing ACP-319 in a form suitable for biological testing and clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of ACP-319 can be described by its specific arrangement of atoms, which defines its function as an inhibitor. The compound contains a core structure that allows it to interact selectively with phosphoinositide 3-kinase delta. Key structural features include:

  • Functional Groups: Various functional groups that enhance binding affinity to the target enzyme.
  • Three-Dimensional Configuration: The spatial arrangement of atoms plays a critical role in its inhibitory activity.

Molecular data such as molecular weight, melting point, and solubility characteristics are crucial for understanding the behavior of ACP-319 in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

ACP-319 undergoes specific chemical reactions that facilitate its interaction with phosphoinositide 3-kinase delta. These reactions can include:

  1. Enzyme Inhibition: ACP-319 binds to the active site of phosphoinositide 3-kinase delta, preventing substrate access and subsequent catalytic activity.
  2. Metabolic Stability: Understanding how ACP-319 is metabolized by liver enzymes can inform dosing regimens and potential drug interactions.

The kinetics of these reactions are essential for determining the efficacy and safety profile of ACP-319 in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action for ACP-319 primarily involves its role as an inhibitor of phosphoinositide 3-kinase delta. By blocking this enzyme's activity, ACP-319 disrupts signaling pathways that promote cell survival and proliferation in B-cell malignancies:

  1. Inhibition of Cell Signaling: The blockade leads to reduced activation of downstream signaling molecules involved in cell growth.
  2. Induction of Apoptosis: By inhibiting survival signals, ACP-319 promotes programmed cell death in malignant B-cells.

Data from preclinical studies indicate that combination therapies involving ACP-319 significantly enhance anti-tumor effects compared to monotherapy approaches.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ACP-319 include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility profiles are crucial for formulation development; ACP-319 may exhibit varying solubility in aqueous versus organic solvents.

Chemical properties involve stability under physiological conditions, pH sensitivity, and reactivity with other compounds. These properties influence how ACP-319 is formulated into therapeutic agents.

Applications

Scientific Uses

ACP-319 has significant applications in scientific research, particularly within oncology:

  1. Combination Therapy Research: Studies exploring the efficacy of ACP-319 in combination with other inhibitors (e.g., acalabrutinib) show promise for improving treatment outcomes in chronic lymphocytic leukemia.
  2. Mechanistic Studies: Research into the biochemical pathways affected by phosphoinositide 3-kinase delta inhibition provides insights into cancer biology.
  3. Drug Development: As a lead compound, ACP-319 serves as a template for developing new inhibitors targeting similar pathways in various cancers.
Molecular Pharmacology of ACP-319

Structural and Biochemical Characterization of PI3Kδ Inhibition

ACP-319 (AMG319) is a potent and selective small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Structurally, it belongs to the morpholino-triazine class, designed to competitively inhibit ATP binding within the catalytic site of the p110δ subunit. The compound exhibits high binding affinity for PI3Kδ, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (1–5 nM) in enzymatic assays using purified human PI3Kδ [1] [4] [6].

The p110δ subunit, encoded by the PIK3CD gene, features a modular architecture comprising C2, helical, and kinase domains. ACP-319 binds specifically to the kinase domain, forming hydrogen bonds with key residues (e.g., Val828 and Asp911) and hydrophobic interactions within the ATP-binding cleft. This binding stabilizes the enzyme in an inactive conformation, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). X-ray crystallography studies confirm that ACP-319’s morpholino group enhances solubility while maintaining target engagement specificity [6] [8].

Table 1: Biochemical Inhibition Profile of ACP-319 Against Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Primary Cellular Role
PI3Kδ (p110δ)1–5B-cell development, immune cell trafficking
PI3Kα (p110α)250–500Cell growth, metabolism
PI3Kβ (p110β)200–400Platelet aggregation
PI3Kγ (p110γ)100–200Inflammatory responses

Data compiled from enzymatic assays using recombinant human proteins [1] [6] [9]

Mechanism of Action: Targeting B-Cell Receptor (BCR) Signaling Pathways

ACP-319 exerts its primary therapeutic effects by disrupting BCR-mediated survival and proliferation signals in malignant B cells. In resting B cells, PI3Kδ exists in a cytosolic complex with regulatory subunits (e.g., p85). Upon BCR activation by antigen engagement, PI3Kδ is recruited to the plasma membrane, where it catalyzes PIP₃ production. PIP₃ serves as a docking site for pleckstrin homology (PH) domain-containing proteins like AKT and BTK, initiating a cascade that promotes cell survival, metabolic reprogramming, and migration [1] [4] [9].

ACP-319 blocks this pathway by inhibiting PI3Kδ-dependent PIP₃ generation. Preclinical studies in chronic lymphocytic leukemia (CLL) models demonstrate that ACP-319:

  • Reduces phosphorylation of AKT (Ser473) by >80% within 2 hours of treatment
  • Downregulates NF-κB nuclear translocation, decreasing expression of anti-apoptotic proteins BCL-xL and MCL-1
  • Synergizes with BTK inhibitors (e.g., acalabrutinib) to enhance tumor cell death in lymphoid tissues [1] [4]

In murine TCL1-192 CLL models, combination therapy with ACP-319 and acalabrutinib significantly reduced splenic tumor burden (p<0.001 vs. monotherapy) and extended median survival by >14 days. This synergy arises from complementary inhibition of parallel nodes in the BCR pathway: ACP-319 blocks upstream PIP₃ production, while acalabrutinib inhibits downstream BTK-mediated PLCγ2 activation [1] [4].

Table 2: Effects of ACP-319 on BCR Pathway Components in Preclinical CLL Models

Molecular TargetChange After ACP-319 TreatmentFunctional Consequence
PIP₃ production↓ 90–95%Impaired AKT membrane recruitment
pAKT (Ser473)↓ 80–85%Reduced cell survival signals
BCL-xL/MCL-1 expression↓ 70–75%Increased apoptosis susceptibility
NF-κB nuclear translocation↓ 60–70%Attenuated pro-survival gene transcription

Data from flow cytometry and immunoblotting of splenic CLL cells [1] [4]

Selectivity Profiling Against Other PI3K Isoforms

ACP-319 demonstrates >20–50-fold selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ), as determined by kinase panel screening and cellular assays. In a comprehensive kinome analysis (testing >300 kinases), ACP-319 exhibited minimal off-target activity at therapeutic concentrations, with only marginal inhibition of related lipid kinases like DNA-PK and mTOR (IC₅₀ >1,000 nM) [6] [9].

The basis for this selectivity lies in structural differences within the ATP-binding pockets of PI3K isoforms:

  • PI3Kδ: Contains a smaller hydrophobic region and distinct gatekeeper residues (e.g., Trp760), allowing optimal accommodation of ACP-319’s triazine core.
  • PI3Kα/β: Feature deeper ATP pockets and steric hindrance from bulkier residues (e.g., Gln859 in PI3Kα), reducing ACP-319 binding affinity.
  • PI3Kγ: Has divergent hinge region residues (e.g., Lys890 vs. Asp916 in PI3Kδ), weakening hydrogen bonding [6].

Cellular assays confirm isoform selectivity:

  • In T-cell receptor (TCR) stimulation tests, ACP-319 (100 nM) inhibited PI3Kδ-dependent CD4+ T-cell proliferation by 90% but spared PI3Kγ-mediated neutrophil migration.
  • Glucose uptake assays in adipocytes (PI3Kα-dependent) showed <10% inhibition at 500 nM ACP-319, supporting minimal metabolic disruption [6] [9].

Table 3: Selectivity Profile of ACP-319 in Cellular Functional Assays

Cellular ProcessPI3K Isoform InvolvedInhibition by ACP-319 (500 nM)
BCR signaling in B cellsδ>90%
Insulin signaling in adipocytesα<10%
Neutrophil chemotaxisγ15–20%
Platelet aggregationβ5–10%

Data from primary human cell assays [6] [9]

Properties

Product Name

ACP-319

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ACP-319; ACP 319; ACP319.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.